molecular formula C15H12F3NO4S2 B8443928 2-(2-(3-(Trifluoromethyl)phenylsulfonyl)ethylthio)nicotinic acid

2-(2-(3-(Trifluoromethyl)phenylsulfonyl)ethylthio)nicotinic acid

Cat. No.: B8443928
M. Wt: 391.4 g/mol
InChI Key: XZGWKOODIJRSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(Trifluoromethyl)phenylsulfonyl)ethylthio)nicotinic acid is a useful research compound. Its molecular formula is C15H12F3NO4S2 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12F3NO4S2

Molecular Weight

391.4 g/mol

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]sulfonylethylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12F3NO4S2/c16-15(17,18)10-3-1-4-11(9-10)25(22,23)8-7-24-13-12(14(20)21)5-2-6-19-13/h1-6,9H,7-8H2,(H,20,21)

InChI Key

XZGWKOODIJRSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCSC2=C(C=CC=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

683 mg (4.92 mmol) of K2CO3 were added to a suspension of 349 mg (2.25 mmol) of 2-mercaptonicotinic acid in DMF (5 ml), and the mixture was stirred for 30 min at RT. 614 mg (2.25 mmol) of 2-chloroethyl-(3-(trifluoromethyl)phenyl)sulfone were then added, and stirring was continued for a further 72 h at RT. The reaction solution was concentrated in vacuo, the residue obtained was taken up in ethyl acetate, and water was added. The pH was adjusted to 3 with 2 M hydrochloric acid, and the phases were separated. The aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4, filtered and concentrated in vacuo. 778 mg (1.99 mmol, 88%) of 2-(2-(3-(trifluoromethyl)phenylsulfonyl)ethylthio)nicotinic acid were obtained as residue.
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